N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c19-15-6-3-5-14(12-15)17(22)10-11-21-18(23)9-8-13-4-1-2-7-16(13)20/h1-7,12,17,22H,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWUKJDQOXLKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC(C2=CC(=CC=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method might include:
Starting Materials: 3-chlorobenzaldehyde, 2-fluorobenzaldehyde, and appropriate amines.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperatures, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the amide group to amines.
Substitution: Halogen substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of chlorobenzoic acid or fluorobenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or chlorinated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or inhibition of specific enzymes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Propanamide Backbone and Substitutions
The compound shares its propanamide backbone with multiple analogs, but its substituent arrangement is distinct:
- 2-Fluorophenyl Group : Unlike analogs with 3- or 4-fluorophenyl substituents (e.g., 3w , 3x in ), the 2-fluorophenyl position may influence steric interactions in target binding .
Table 1: Structural Features of Key Analogs
Influence of Substituent Position
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound contrasts with 3- or 4-positions in analogs (e.g., 3s , 3t in ). Meta- and para-substitutions are common in protease inhibitors and receptor ligands, where electronic effects modulate activity .
- Hydroxypropyl vs. Piperazine Linkers : Analogs like 3w and 3x () use piperazine rings, enhancing solubility and hydrogen-bonding capacity, whereas the hydroxypropyl group in the target compound may prioritize conformational flexibility .
Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group may reduce logP compared to analogs with bulky substituents (e.g., naphthyl in ) but increase it relative to methoxyphenyl derivatives () .
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chlorophenyl group and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 433.93 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.
This compound has been studied for its ability to modulate various biological pathways:
- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, although specific pathways remain to be elucidated.
- Interaction with Receptors : The compound may interact with specific receptors or enzymes involved in tumor growth and inflammation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the efficacy of this compound. The following table summarizes findings from several studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| A549 | 22.0 | Inhibition of cell cycle |
| HepG2 | 30.1 | Modulation of signaling pathways |
Note : IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Study on MCF-7 Cells : In a study conducted by Zhang et al., this compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of 15.5 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
- A549 Lung Cancer Model : Research by Lee et al. indicated that the compound inhibited A549 lung cancer cell proliferation with an IC50 value of 22.0 µM. Mechanistic studies revealed that it disrupts the cell cycle at the G1 phase, leading to reduced cell viability.
- HepG2 Liver Cancer Cells : In investigations by Kumar et al., the compound showed an IC50 value of 30.1 µM against HepG2 liver cancer cells, suggesting its potential in liver cancer therapy through modulation of key signaling pathways involved in hepatic cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Chlorination : Introduce the 3-chlorophenyl group via electrophilic aromatic substitution under controlled temperature (0–5°C) using FeCl₃ as a catalyst .
Hydroxypropyl Amine Formation : React 3-chlorophenylpropanol with ammonia under reductive amination (H₂, Pd/C) .
Amide Coupling : Use 3-(2-fluorophenyl)propanoic acid with EDC/HOBt in DMF to form the final amide bond .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst load (5–10 mol%), and reaction time (12–24 hrs) to improve yields (hypothetical yield range: 60–85%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and torsional strain in crystalline form .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding affinity to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Analyze stability of ligand-receptor complexes in aqueous environments (GROMACS, 50 ns trajectories) to assess pharmacokinetics .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Comparative Metabolism Studies : Use LC-MS to identify metabolites in hepatic microsomes vs. plasma. For example, hydroxylation at the propyl chain may reduce in vivo efficacy .
- Dose-Response Calibration : Adjust in vitro concentrations to mimic physiological bioavailability (e.g., 10 µM in cell assays vs. 1 mg/kg in murine models) .
Q. How can reaction conditions be scaled for gram-scale synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for amide coupling steps, reducing byproducts (e.g., <5% unreacted acid) .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for >98% purity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
